molecular formula C16H22N4O2 B3308799 (4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester CAS No. 939986-28-4

(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B3308799
CAS No.: 939986-28-4
M. Wt: 302.37 g/mol
InChI Key: AIYULLLBUNCRBW-UHFFFAOYSA-N
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Description

(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of bipyridines, which are characterized by their fused pyridine rings. This compound features a cyano group (-CN) and a tert-butyl ester group attached to the bipyridine structure, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the bipyridine core. One common approach is the condensation reaction between 2,2'-bipyridine and an appropriate cyano-containing reagent. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyano group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Amines.

  • Substitution: : Various functionalized derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyano group and the tert-butyl ester group Similar compounds include other bipyridines and their derivatives, which may have different functional groups or substitution patterns

List of Similar Compounds

  • 2,2'-Bipyridine

  • 4,4'-Bipyridine

  • 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl derivatives

  • Cyano-containing bipyridines

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-5-4-8-20(11-13)14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYULLLBUNCRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159952
Record name 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-28-4
Record name 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
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(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
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(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester

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